phenethyl 6-methoxy-2H-chromene-3-carboxylate
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Overview
Description
Phenethyl 6-methoxy-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethyl 6-methoxy-2H-chromene-3-carboxylate typically involves the reaction of phenethyl alcohol with 6-methoxy-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenethyl 6-methoxy-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenethyl 6-methoxy-2H-chromene-3-methanol.
Substitution: Formation of various substituted phenethyl 6-methoxy-2H-chromene-3-carboxylates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of phenethyl 6-methoxy-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it may inhibit inflammatory pathways by downregulating the expression of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Phenethyl 6-methoxy-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
6-methoxy-2H-chromene-3-carboxylic acid: Lacks the phenethyl ester group, which may affect its biological activity and solubility.
Phenethyl 2H-chromene-3-carboxylate: Lacks the methoxy group, which may influence its reactivity and interaction with biological targets.
Phenethyl 6-methoxy-2H-chromene-3-methanol: The alcohol derivative, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenylethyl 6-methoxy-2H-chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-21-17-7-8-18-15(12-17)11-16(13-23-18)19(20)22-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXCZLQOEXNWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)OCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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